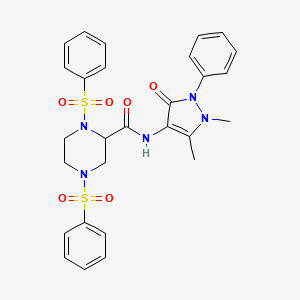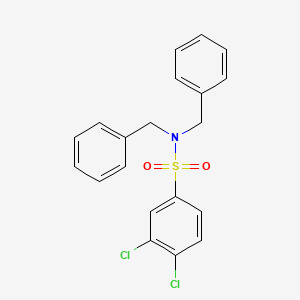![molecular formula C27H30N2OS B3938382 1-(diphenylmethyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine](/img/structure/B3938382.png)
1-(diphenylmethyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine
Vue d'ensemble
Description
1-(diphenylmethyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine, commonly known as MBT-DPA, is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of MBT-DPA is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters and receptors in the central nervous system. MBT-DPA has been reported to enhance the activity of GABAergic neurotransmission, which is known to play a crucial role in the regulation of neuronal excitability and seizure activity.
Biochemical and Physiological Effects:
MBT-DPA has been reported to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities. It has also been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of pain, mood, appetite, and cognition. Moreover, MBT-DPA has been reported to exhibit selective inhibition of serotonin reuptake, which is a key mechanism of action of SSRIs.
Avantages Et Limitations Des Expériences En Laboratoire
MBT-DPA has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yield. Moreover, MBT-DPA exhibits significant pharmacological activities, which make it an attractive target for drug development. However, MBT-DPA also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of MBT-DPA is not fully understood, which can make it challenging to design experiments to investigate its pharmacological effects.
Orientations Futures
There are several future directions for research on MBT-DPA. One potential direction is to investigate its potential as a modulator of the endocannabinoid system. The endocannabinoid system is involved in the regulation of several physiological processes, and modulating its activity has been shown to have therapeutic potential for several diseases. Another potential direction is to investigate the structure-activity relationship of MBT-DPA and its analogs to identify compounds with improved pharmacological activities. Moreover, investigating the pharmacokinetics and toxicity of MBT-DPA can provide valuable information for its potential use as a therapeutic agent.
Applications De Recherche Scientifique
MBT-DPA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities. Moreover, MBT-DPA has also been investigated for its potential as a selective serotonin reuptake inhibitor (SSRI) and as a modulator of the endocannabinoid system.
Propriétés
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-[(2-methylphenyl)methylsulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2OS/c1-22-10-8-9-15-25(22)20-31-21-26(30)28-16-18-29(19-17-28)27(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-15,27H,16-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPSHHISNMKBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-[(2-methylbenzyl)sulfanyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938307.png)
![N,N-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-propionyl-2-imidazolidinyl}aniline](/img/structure/B3938320.png)
![ethyl 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinecarboxylate](/img/structure/B3938326.png)

![propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3938345.png)
![3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B3938347.png)

![4-[(5-bromo-2,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938364.png)
![N-{3'-[1-(2-hydroxy-2-methylpropyl)-1H-pyrazol-3-yl]-4-biphenylyl}-N-methylacetamide](/img/structure/B3938372.png)
![3-methyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3938374.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3938388.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3938390.png)
![4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide](/img/structure/B3938398.png)
